molecular formula C24H43NO B596310 2-((Octadecyloxy)methyl)pyridine CAS No. 1228182-56-6

2-((Octadecyloxy)methyl)pyridine

Cat. No.: B596310
CAS No.: 1228182-56-6
M. Wt: 361.614
InChI Key: CIMKFNVBRHPSRA-UHFFFAOYSA-N
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Description

“2-((Octadecyloxy)methyl)pyridine” is a chemical compound with the linear formula C23H41NO . It is a type of chemical entity .


Synthesis Analysis

The synthesis of 2-methylpyridines, which are structurally similar to “this compound”, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C23H41NO . Its molecular weight is 347.589 .


Chemical Reactions Analysis

Pyridine derivatives, such as “this compound”, can undergo various reactions. For instance, anhydrides react with pyridine to form carboxylic acids, esters, and amides .

Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

Pyridine derivatives, including those structurally related to 2-((Octadecyloxy)methyl)pyridine, are significant in chemical industry applications due to their roles as synthons for pharmaceuticals, biologically active substances, and building blocks for polymers with unique physical properties. The application of enzymes or whole cells for the regioselective oxyfunctionalization of pyridine derivatives presents an attractive strategy for preparing hydroxylated pyridines, which are often challenging to synthesize via chemical methods. This approach is promising for producing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).

Langmuir−Blodgett Film-Forming and Nonlinear Optical Properties

Research on rhenium(I) and ruthenium(II) complexes with pyridine-based ligands, including derivatives similar to this compound, highlights their ability to form stable Langmuir−Blodgett films. These films are crucial for materials science applications, particularly in developing novel optical materials with second-harmonic generation (SHG) properties, indicating potential uses in photonics and electronics (Zhang et al., 2007).

Antimicrobial Agents

Pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride, a compound structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit significant activity against various bacterial and fungal strains, showing potential as antimicrobial agents (Al-Salahi et al., 2010).

Geometric, Electronic, and Redox Properties in Amphiphiles

Research into iron(III)-containing amphiphiles with pyridine-based headgroups, similar to this compound, focuses on understanding their geometric, electronic, and redox properties. These amphiphiles exhibit unique behaviors in solution and potential applications in catalysis, redox-active materials, and environmental remediation. The study shows the influence of substituents on the amphiphiles' properties, suggesting avenues for designing new materials with tailored functionalities (Shakya et al., 2011).

Mechanism of Action

While the specific mechanism of action for “2-((Octadecyloxy)methyl)pyridine” is not explicitly mentioned in the search results, pyridine derivatives have been known to exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Safety and Hazards

Exposure to “2-((Octadecyloxy)methyl)pyridine” should be limited. It is advised not to breathe its dust or vapor. It should not get in eyes, on skin, or on clothing. The container should be kept tightly closed and stored in a cool, dry, well-ventilated place .

Future Directions

Pyridine derivatives, such as “2-((Octadecyloxy)methyl)pyridine”, have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . They have also been used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media . Therefore, the future directions for “this compound” could involve its use in these areas.

Properties

IUPAC Name

2-(octadecoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMKFNVBRHPSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720094
Record name 2-[(Octadecyloxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-56-6
Record name 2-[(Octadecyloxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-56-6
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